(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid
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Overview
Description
(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is an organic compound that features a morpholine ring, a nitrophenyl group, and a propenoic acid moiety
Preparation Methods
The synthesis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-morpholino-5-nitrobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the this compound.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid can be compared with other similar compounds such as:
Morpholine derivatives: These compounds share the morpholine ring and exhibit similar chemical reactivity.
Nitrophenyl derivatives: Compounds with nitrophenyl groups often have similar electron-withdrawing properties and participate in similar reactions.
Propenoic acid derivatives: These compounds share the propenoic acid moiety and are used in various synthetic applications.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(2-morpholin-4-yl-5-nitrophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(15(18)19)2-3-12(10)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGXBPLQVDBTF-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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